GNE-616 was developed by researchers at Genentech, a biotechnology company known for its innovative drug discovery efforts. The compound belongs to a broader class of compounds known as kinase inhibitors, which are designed to interfere with the activity of specific kinases involved in disease processes. Its classification as a glycogen synthase kinase 3 inhibitor positions it within a niche of targeted therapies aimed at modulating key signaling pathways.
The synthesis of GNE-616 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of a core structure through coupling reactions, followed by various functionalization steps to introduce specific substituents that enhance the compound's biological activity.
The technical details of the synthesis process are crucial for ensuring the compound's purity and yield, which directly impact its efficacy in biological assays.
GNE-616 possesses a unique molecular structure characterized by specific functional groups that confer its inhibitory properties. The molecular formula and structure can be represented as follows:
The structural analysis reveals key features such as:
Data from X-ray crystallography or NMR spectroscopy may provide additional insights into the three-dimensional conformation of GNE-616, which is essential for understanding its mechanism of action.
GNE-616 undergoes various chemical reactions that are pivotal for its biological activity. These reactions primarily involve binding interactions with glycogen synthase kinase 3, leading to inhibition of its enzymatic function.
Understanding these reactions is crucial for optimizing GNE-616's pharmacological properties and enhancing its therapeutic potential.
The mechanism of action of GNE-616 involves its selective inhibition of glycogen synthase kinase 3, a key regulator in multiple signaling pathways:
Data from cellular assays and animal models demonstrate the compound's efficacy in reducing tumor growth or improving cognitive function in neurodegenerative disease models.
GNE-616 exhibits several notable physical and chemical properties that influence its behavior in biological systems:
These properties are essential for formulating GNE-616 into viable drug delivery systems.
GNE-616 has potential applications across various scientific domains:
The ongoing research into GNE-616 underscores its significance as a tool for understanding complex biological processes and developing new therapeutic strategies.
GNE-616 (C₂₄H₂₃F₄N₅O₃S) is a synthetic small molecule with a molecular weight of 537.53 g/mol. Its elemental composition comprises carbon (53.63%), hydrogen (4.31%), fluorine (14.14%), nitrogen (13.03%), oxygen (8.93%), and sulfur (5.96%) [1] [3] [6]. The compound belongs to the chromane arylsulfonamide class, featuring a piperidinyl chromane core linked to a pyrimidine sulfonamide group and a pyridine substituent [6] [8]. The structure integrates four fluorine atoms, including a trifluoromethyl group, which contributes to its metabolic stability and target affinity.
Table 1: Molecular Identifiers of GNE-616
Property | Value |
---|---|
CAS Number | 2349371-81-7 |
IUPAC Name | (S)-6-Fluoro-4-((2R,4S)-2-(pyridin-2-yl)-4-(trifluoromethyl)piperidin-1-yl)-N-(pyrimidin-4-yl)chromane-7-sulfonamide |
SMILES | O=S(C1=CC2=C(C=C1F)C@@HCCO2)(NC5=NC=NC=C5)=O |
InChIKey | XQUOWYVEKSXNET-RYGJVYDSSA-N |
GNE-616 possesses three chiral centers with defined stereochemistry: (4S)-chromane, (2R,4S)-piperidine [3] [6]. The (R) configuration at C2 and (S) configuration at C4 of the piperidine ring are critical for Nav1.7 binding affinity. Site-directed mutagenesis studies confirm that interactions between these stereocenters and residues in Nav1.7's voltage-sensing domain (VSD4) underpin its subtype selectivity [1] [8]. The molecule exhibits no known geometric isomers due to restricted bond rotation in its polycyclic framework, though enantiomeric purity is essential for biological activity [6].
GNE-616 demonstrates balanced lipophilicity and polarity:
Table 2: Physicochemical Properties of GNE-616
Parameter | Value | Drug-Likeness Relevance |
---|---|---|
Molecular weight | 537.53 | Near upper limit for oral drugs |
cLogP | 4.04 | Optimal range (2–5) |
TPSA | 105.69 Ų | Permeability-compatible |
Rotatable bonds | 6 | Favorable for bioavailability |
Lipinski’s Rule of 5 | 0 violations | Orally bioavailable |
The compound adheres to Lipinski’s Rule of 5 (MW < 500 marginally exceeded; cLogP < 5; HBD < 5; HBA < 10), supporting its oral bioavailability [7] [9]. Its lipophilic ligand efficiency (LLE) is optimized during development to mitigate hepatotoxicity risks [6].
Direct crystallographic data for GNE-616 is limited, but its binding mode to Nav1.7 has been inferred through mutagenesis and homology modeling. The compound targets the fourth voltage-sensing domain (VSD4) of Nav1.7, stabilizing its inactivated state [5] [8]. Computational studies (e.g., EVfold_membrane) predict that the trifluoromethyl group engages in hydrophobic interactions with residues like Val1541, while the sulfonamide forms hydrogen bonds with Tyr1537 and Trp1538 [1] [2]. The pyridine and pyrimidine rings adopt a coplanar orientation relative to the chromane scaffold, maximizing π-stacking with aromatic residues in VSD4 [6] [8].
Molecular dynamics simulations suggest that the stereochemistry at C4 of the piperidine ring positions the pyridine moiety in a solvent-exposed cleft, minimizing steric clashes. This conformation is conserved across Nav1.7 orthologs but disrupted in non-target sodium channels (e.g., Nav1.4), explaining its >2,500-fold selectivity [1] [6].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8